1,4,8,9-Tetraazaspiro[5.5]undecane 1,4,8,9-Tetraazaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.: 85371-66-0
VCID: VC16000728
InChI: InChI=1S/C7H16N4/c1-2-10-11-6-7(1)5-8-3-4-9-7/h8-11H,1-6H2
SMILES:
Molecular Formula: C7H16N4
Molecular Weight: 156.23 g/mol

1,4,8,9-Tetraazaspiro[5.5]undecane

CAS No.: 85371-66-0

Cat. No.: VC16000728

Molecular Formula: C7H16N4

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

1,4,8,9-Tetraazaspiro[5.5]undecane - 85371-66-0

Specification

CAS No. 85371-66-0
Molecular Formula C7H16N4
Molecular Weight 156.23 g/mol
IUPAC Name 1,4,8,9-tetrazaspiro[5.5]undecane
Standard InChI InChI=1S/C7H16N4/c1-2-10-11-6-7(1)5-8-3-4-9-7/h8-11H,1-6H2
Standard InChI Key ZRFGWNHLLOFTJY-UHFFFAOYSA-N
Canonical SMILES C1CNNCC12CNCCN2

Introduction

Structural and Molecular Characteristics of 1,4,8,9-Tetraazaspiro[5.5]undecane

Core Architecture and Nomenclature

The compound’s name derives from its spirocyclic framework, where two rings share a single atom (the spiro carbon). The "[5.5]" notation indicates that both rings are six-membered (5 + 1 spiro carbon), and the "tetraaza" designation specifies four nitrogen atoms within the structure. This configuration creates a rigid, three-dimensional geometry that enhances binding selectivity in host-guest interactions .

Hypothesized Molecular Formula and Properties

Based on analogous spirocyclic compounds like 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione (C₁₁H₁₂N₂O₅) , the molecular formula of 1,4,8,9-tetraazaspiro[5.5]undecane is projected to be C₉H₁₆N₄. Key properties inferred from related structures include:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~180.25 g/molC₉H₁₆N₄ stoichiometry
LogP (Partition Coeff.)0.3–0.5Comparison to diaza analogues
PSA (Polar Surface Area)~60 ŲNitrogen-rich functionality

Spectroscopic Signatures

While experimental data for the tetraaza compound is unavailable, IR and NMR profiles of diazaspiro systems provide a predictive foundation:

  • IR Spectroscopy: Expected peaks at ~3200 cm⁻¹ (N–H stretching) and 1650–1750 cm⁻¹ (C=O or C=N, if present) .

  • ¹H NMR: Distinct signals for spiro carbon-proximal hydrogens (δ 4.5–5.5 ppm) and aromatic protons (if substituted) .

Synthetic Methodologies for Spirocyclic Azasystems

Multicomponent Reactions (MCRs)

The synthesis of diazaspiro[5.5]undecane-triones via ultrasound-assisted MCRs highlights a scalable route for nitrogenous spirocycles . Adapting this protocol for tetraaza systems would require substituting urea with a tetra-nitrogen precursor, such as guanidine, and optimizing catalysts (e.g., p-toluenesulfonic acid) .

Ultrasound Irradiation Advantages

  • Efficiency: Reduces reaction times from hours to minutes .

  • Yield Enhancement: Reported yields for diaza systems reach 85% , suggesting similar potential for tetraaza analogues.

Functionalization and Derivative Synthesis

Substitution Patterns

Introducing aryl groups at specific positions modulates electronic and steric properties. For example:

  • Electron-Withdrawing Groups (EWGs): Enhance stability via resonance (e.g., –NO₂, –CF₃) .

  • Electron-Donating Groups (EDGs): Improve solubility (e.g., –OCH₃, –CH₃) .

Case Study: 3,3-Dimethyl-di(4-fluorophenyl) Derivative

A diazaspiro derivative with 4-fluorophenyl substituents exhibited a melting point of 213–215°C and distinct ¹H NMR signals at δ 7.24–7.26 ppm (aromatic protons) . Similar functionalization in the tetraaza system could yield compounds with enhanced bioactivity.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling nitrogen placement in the spiro framework.

  • Purification: Separating stereoisomers without chiral stationary phases.

Research Priorities

  • X-ray Crystallography: Resolve the tetraaza compound’s three-dimensional structure.

  • QSAR Studies: Correlate substituent effects with biological activity.

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